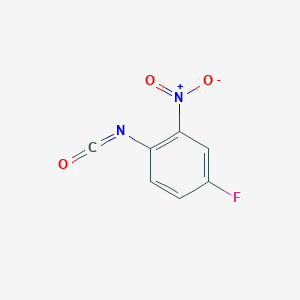

4-Fluoro-2-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPNERLQTDSECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369876 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-51-7 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-nitrophenyl isocyanate CAS number and properties

An In-depth Technical Guide to 4-Fluoro-2-nitrophenyl isocyanate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, mechanistic insights, practical applications, and critical safety protocols to facilitate its effective and safe utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 190774-51-7, is a substituted aromatic isocyanate. The molecule's architecture, featuring a highly reactive isocyanate group (-NCO) on a phenyl ring substituted with electron-withdrawing fluorine and nitro groups, dictates its chemical behavior and utility as a synthetic intermediate.

The strategic placement of the fluoro and nitro groups ortho and para to the isocyanate moiety significantly influences the electrophilicity of the isocyanate carbon. This electronic arrangement enhances its reactivity towards nucleophiles, a critical attribute for its function in chemical synthesis.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 190774-51-7 | |

| Linear Formula | FC₆H₃(NO₂)NCO | |

| Molecular Formula | C₇H₃FN₂O₃ | |

| Molecular Weight | 182.11 g/mol | [1] |

| Appearance | Yellow Crystalline Solid (Typical for related compounds) | [2] |

Note: Some physical properties are inferred from structurally similar nitrophenyl isocyanates due to limited specific data for this isomer.

Mechanistic Insights and Reactivity Profile

The synthetic utility of this compound is rooted in the reactivity of the isocyanate functional group. The central carbon atom of the -N=C=O group is highly electrophilic and readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles to form stable carbamate and urea linkages, respectively. Isocyanates are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[3]

The presence of the ortho-nitro and para-fluoro substituents profoundly activates the isocyanate group. Both groups are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and, by extension, the isocyanate carbon, making it an even more potent electrophile. This enhanced reactivity allows for reactions to proceed under mild conditions, which is often a prerequisite in complex molecule synthesis to avoid side reactions.

Caption: General mechanism of urea formation.

Applications in Pharmaceutical and Peptide Chemistry

Aromatic isocyanates are foundational reagents in drug development. The urea and carbamate moieties formed from their reactions are prevalent in a wide array of bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong binding to biological targets.

While direct applications of this compound are specific to proprietary synthesis routes, its structural motifs are relevant in several areas:

-

Urea-based Kinase Inhibitors: Many small-molecule kinase inhibitors feature a diaryl urea scaffold. This compound serves as a precursor to introduce a substituted phenyl ring into such structures.

-

Peptide Modification and Labeling: The reactivity of isocyanates allows for the derivatization of free amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue. The nitrophenyl group itself can be used as a chromophore or a quenching group in fluorescence resonance energy transfer (FRET) applications for studying enzyme kinetics. The 2,4-dinitrophenyl (Dnp) group, for instance, is a common quencher for fluorophores like 7-methoxycoumarin (Mca).

-

Solid-Phase Synthesis: Isocyanates can be employed to cap unreacted amino groups during solid-phase peptide synthesis (SPPS), preventing the formation of deletion sequences.[4][5]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative workflow for the reaction of this compound with a primary amine to yield a substituted urea.

Causality Behind Choices:

-

Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve both reactants and its inertness under the reaction conditions. The absence of water is critical to prevent the isocyanate from hydrolyzing to an unstable carbamic acid, which would then decompose to an amine and carbon dioxide.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Inert Atmosphere: A nitrogen or argon atmosphere is used to exclude atmospheric moisture, which can consume the isocyanate reagent.

Step-by-Step Methodology:

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous DCM.

-

Cooling: The solution is cooled to 0°C in an ice-water bath.

-

Nucleophile Addition: A solution of the desired primary amine (1.0 eq) in anhydrous DCM is added dropwise to the stirred isocyanate solution over 10-15 minutes.

-

Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is fully consumed.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea product.

Caption: Workflow for urea synthesis.

Critical Safety and Handling Protocols

Isocyanates as a class are potent respiratory and skin sensitizers and are lachrymators.[2][6] this compound must be handled with extreme caution.

Table 2: Hazard Summary and GHS Classifications

| Hazard Type | Classification | Precautionary Action |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic | Do not ingest, avoid skin contact, avoid breathing dust.[1][2][6] |

| Skin Corrosion/Irritation | Causes skin irritation | Wear nitrile gloves and protective clothing.[6][7] |

| Eye Damage/Irritation | Causes serious eye irritation | Wear safety goggles or a face shield.[6][7] |

| Respiratory Sensitization | May cause allergy or asthma symptoms | Use only in a well-ventilated chemical fume hood.[6][8] |

Self-Validating Safety System:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation exposure. Ensure eyewash stations and safety showers are immediately accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

Skin and Body Protection: A lab coat and long-sleeved clothing are required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[6] This compound is moisture-sensitive; exposure to water will lead to degradation and pressure buildup from CO₂ evolution.

-

Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility in accordance with local regulations.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its value lies in the activated isocyanate group, which provides an efficient means for constructing urea and carbamate linkages central to many areas of chemical and pharmaceutical research. The electron-withdrawing substituents not only enhance its reactivity but also provide additional points for molecular recognition or further functionalization. Adherence to stringent safety protocols is paramount to harnessing its synthetic potential responsibly.

References

-

Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

-

4-Nitrophenyl isocyanate . UpChem (USA) Co., LTD. [Link]

-

4-Fluorophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]

-

4-Fluoro-3-nitrophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]

-

Isocyanic acid, p-nitrophenyl ester . Organic Syntheses Procedure. [Link]

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene . ResearchGate. [Link]

-

Reactive intermediates in peptide synthesis. ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate . PubMed, National Center for Biotechnology Information. [Link]

-

4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

-

Innovations in isocyanate synthesis for a sustainable future . Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

-

4-FLUOROPHENYL ISOCYANATE . Georganics. [Link]

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization . Agilent. [Link]

Sources

- 1. 4-Fluoro-3-nitrophenyl isocyanate | C7H3FN2O3 | CID 144117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. agilent.com [agilent.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. georganics.sk [georganics.sk]

An In-Depth Technical Guide to 4-Fluoro-2-nitrophenyl isocyanate: A Keystone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isocyanates in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorine-containing building blocks, 4-fluoro-2-nitrophenyl isocyanate stands out as a particularly valuable reagent. Its unique electronic and structural characteristics make it a cornerstone for the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors and other targeted therapies.

This technical guide offers a comprehensive exploration of this compound, from its fundamental molecular attributes to its practical application in the synthesis of pharmaceutically relevant compounds. As senior application scientists, our aim is to provide not just a recitation of facts, but a deeper understanding of the causality behind its utility, empowering researchers to leverage this reagent to its full potential in their drug development endeavors.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in chemical synthesis. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₃ | PubChem |

| Molecular Weight | 182.11 g/mol | PubChem |

| IUPAC Name | 1-fluoro-4-isocyanato-2-nitrobenzene | PubChem |

| CAS Number | 359-99-9 | PubChem |

| Appearance | Yellowish crystalline solid | (Typical) |

| Solubility | Soluble in many organic solvents (e.g., acetone, dichloromethane, THF) | General Chemical Knowledge |

The molecular structure of this compound is characterized by a phenyl ring substituted with three key functional groups: an isocyanate group (-N=C=O), a nitro group (-NO₂), and a fluorine atom (-F).

Figure 1: 2D Molecular Structure of this compound.

The Scientific Rationale for Employing this compound in Drug Design

The strategic placement of the fluorine and nitro groups on the phenyl isocyanate scaffold is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry.

The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates can profoundly and beneficially alter their properties:

-

Enhanced Metabolic Stability : A primary reason for introducing fluorine, particularly on aromatic rings, is to block metabolic oxidation.[1][2] The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to drug deactivation and clearance.[1][2] This increased stability can lead to a longer biological half-life and improved bioavailability.[3]

-

Increased Binding Affinity : Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[4] These can include favorable dipole-dipole interactions and the formation of non-classical hydrogen bonds (C-F···H-X).[5] Furthermore, the substitution of hydrogen with the similarly sized fluorine atom can be done without introducing significant steric hindrance.[5]

-

Modulation of Physicochemical Properties : The high electronegativity of fluorine acts as a potent electron-withdrawing group, which can modulate the acidity or basicity (pKa) of nearby functional groups.[5] This can influence a molecule's solubility, membrane permeability, and overall pharmacokinetic profile.[5]

The Influence of the Nitro and Isocyanate Groups

The nitro and isocyanate functionalities are pivotal to the synthetic utility and reactivity of the molecule:

-

Electron-Withdrawing Nature and Reactivity : Both the nitro group and the fluorine atom are strong electron-withdrawing groups.[3] Their presence on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon in the isocyanate group. This heightened reactivity makes this compound an efficient reagent for forming urea linkages with a wide range of primary and secondary amines, often under mild reaction conditions.[4]

-

Synthetic Handle for Further Derivatization : The nitro group serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be used for subsequent chemical modifications, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[6]

Synthetic Utility: The Formation of Diaryl Ureas as Kinase Inhibitor Scaffolds

A primary application of this compound in drug discovery is the synthesis of diaryl urea derivatives. This structural motif is a well-established pharmacophore in a multitude of kinase inhibitors, including the FDA-approved drug Sorafenib.[7][8] The urea linkage acts as a rigid scaffold that can effectively present other functionalities for interaction with the kinase active site.

General Reaction Mechanism: Nucleophilic Addition of an Amine to the Isocyanate

The formation of a diaryl urea from this compound and an aromatic amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, yielding the stable urea linkage.

Figure 2: Simplified workflow of diaryl urea synthesis.

Experimental Protocol: Synthesis of a Representative Diaryl Urea Kinase Inhibitor Precursor

This protocol provides a detailed, step-by-step methodology for the synthesis of a diaryl urea derivative using this compound and a model aromatic amine. This procedure is representative of the synthesis of precursors for kinase inhibitors.[7]

Materials:

-

This compound

-

4-Aminophenol (or other desired aromatic amine)

-

Anhydrous acetone (or other suitable aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plates and chamber

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M. Begin stirring the solution at room temperature.

-

Rationale: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive isocyanate to the corresponding amine, which would lead to the formation of an unwanted symmetrical urea byproduct. Acetone is a good choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction is complete.

-

-

Preparation of the Isocyanate Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.

-

Reaction Execution: Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirring amine solution over a period of 10-15 minutes. Maintain the reaction temperature below 40°C.[7]

-

Rationale: The dropwise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions. Keeping the temperature below 40°C is important for maintaining the stability of the reactants and products.[7]

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3-4 hours.[7] Monitor the progress of the reaction by TLC. A common mobile phase for this type of reaction is a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting materials (amine and isocyanate) are no longer visible on the TLC plate.

-

Rationale: TLC is a rapid and effective technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

-

-

Product Isolation: Upon completion of the reaction, the diaryl urea product will often precipitate out of the acetone solution. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials or soluble impurities.[7]

-

Rationale: The lower solubility of the diaryl urea product in acetone compared to the starting materials allows for its isolation by simple filtration. Washing with cold solvent minimizes the loss of product while effectively removing impurities.

-

-

Drying and Characterization: Dry the isolated product under vacuum to remove any residual solvent. The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

The Role of ¹⁹F NMR in Characterization and Binding Studies

The presence of the fluorine atom in molecules derived from this compound provides a powerful analytical handle in the form of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High Sensitivity and Lack of Background : ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[9] Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR offers background-free spectra, which is particularly advantageous in complex biological samples.[10]

-

Probing Drug-Target Interactions : The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[11] This property can be exploited to study the binding of a fluorinated drug to its protein target.[8] Upon binding, changes in the local environment of the fluorine atom will result in a change in its ¹⁹F NMR chemical shift, providing valuable information about the binding event and the nature of the binding pocket.[8] This makes ¹⁹F NMR an invaluable tool in fragment-based drug discovery and for validating drug-target engagement.[12]

Conclusion: A Versatile and Indispensable Tool in the Drug Discovery Arsenal

This compound is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its unique combination of a highly reactive isocyanate group, the metabolic stability and binding-enhancing properties conferred by the fluorine atom, and the synthetic versatility of the nitro group make it an indispensable tool for the synthesis of novel therapeutics. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to continue to unlock its potential in the ongoing quest for new and more effective medicines.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. Available at: [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

-

Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? ResearchGate. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

-

How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

-

Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. Available at: [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]

-

19F NMR as a tool to probe drug binding and structural dynamics in ferritin-based nanocarriers. Materials Advances (RSC Publishing). Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

-

2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

- Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

of the reaction between. AUB ScholarWorks. Available at: [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

-

Amine Synthesis Reactions. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of 4-Fluoro-2-nitrophenyl isocyanate: A Technical Guide for Researchers

For the discerning researcher in drug discovery and materials science, a comprehensive understanding of the structural and electronic properties of key reagents is paramount. 4-Fluoro-2-nitrophenyl isocyanate, a versatile building block, presents a unique spectroscopic profile owing to the interplay of its electron-withdrawing nitro and isocyanate groups, and the electronegative fluorine atom. This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive published experimental spectra for this specific isomer, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis, empowering researchers to confidently identify and utilize this valuable chemical entity.

Molecular Structure and Synthesis

This compound possesses a phenyl ring substituted with three key functional groups. The relative positions of these groups are critical in determining the molecule's reactivity and its spectroscopic signature.

Figure 1: Molecular structure of this compound.

A common synthetic route to this compound involves the phosgenation of the corresponding aniline, 4-fluoro-2-nitroaniline. This precursor is typically synthesized through the nitration of a fluorinated aromatic compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-fluoro-2-nitroaniline. Caution: Phosgene and isocyanates are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Phosgene Solution: A solution of phosgene (or a phosgene equivalent such as triphosgene) in a dry, inert solvent like toluene or ethyl acetate is prepared at a low temperature (typically 0 °C).

-

Addition of Aniline: A solution of 4-fluoro-2-nitroaniline in the same solvent is added dropwise to the phosgene solution while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak.

-

Work-up: Upon completion, the reaction mixture is carefully quenched, for example, by bubbling with dry nitrogen to remove excess phosgene. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns can be predicted based on the additive effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for ortho and para protons. The isocyanate group is also electron-withdrawing, while the fluorine atom has a more complex effect due to its high electronegativity and its ability to engage in π-donation.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 8-10 |

| H-5 | 7.4 - 7.6 | ddd | J(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 4-6 |

| H-6 | 7.2 - 7.4 | t | J(H6-H5) ≈ 9.0, J(H6-F) ≈ 9.0 |

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (meta) and the fluorine atom.

-

H-5: This proton is coupled to H-6 (ortho), H-3 (meta), and the fluorine atom, resulting in a doublet of doublet of doublets.

-

H-6: This proton is ortho to the isocyanate group and will be coupled to H-5 (ortho) and the fluorine atom, likely appearing as a triplet due to similar coupling constants.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-1 (C-NCO) | 128 - 132 | d, J ≈ 3-5 |

| C-2 (C-NO₂) | 148 - 152 | d, J ≈ 8-12 |

| C-3 | 120 - 124 | d, J ≈ 20-25 |

| C-4 (C-F) | 160 - 165 | d, J ≈ 250-260 |

| C-5 | 115 - 119 | d, J ≈ 20-25 |

| C-6 | 110 - 114 | d, J ≈ 3-5 |

| NCO | 122 - 126 | s |

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.

The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant. The other carbons will show smaller two-, three-, and four-bond couplings. The carbons attached to the nitro (C-2) and isocyanate (C-1) groups will be significantly deshielded.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | m |

Table 3: Predicted ¹⁹F NMR data for this compound (referenced to CFCl₃).

The chemical shift is influenced by the electron-withdrawing nitro and isocyanate groups. The multiplicity will be complex due to coupling with the three aromatic protons.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the isocyanate and nitro groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Isocyanate (-N=C=O) | 2250 - 2280 | Asymmetric stretch (very strong, sharp) |

| Nitro (-NO₂) | 1520 - 1560 | Asymmetric stretch (strong) |

| Nitro (-NO₂) | 1340 - 1370 | Symmetric stretch (strong) |

| Aromatic C=C | 1450 - 1600 | Ring stretching |

| C-F | 1100 - 1250 | Stretch |

Table 4: Predicted key IR absorption bands for this compound.

The most characteristic band will be the very strong and sharp absorption of the isocyanate group around 2270 cm⁻¹. The two strong bands for the nitro group will also be prominent features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Fragmentation Pathway

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation is likely to proceed through several key pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46) to give a fragment at m/z 138.

-

Loss of CO: The isocyanate group can lose carbon monoxide (mass 28) to yield a nitrene radical cation at m/z 156.

-

Loss of NCO: Cleavage of the isocyanate group (mass 42) can lead to a fluoronitrophenyl cation at m/z 142.

-

Loss of F: Loss of a fluorine atom (mass 19) from the molecular ion or subsequent fragments is also possible.

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can gain a strong understanding of the expected NMR, IR, and MS data for this important synthetic building block. This knowledge is crucial for reaction monitoring, quality control, and the confident structural elucidation of novel derivatives in the fields of drug discovery and materials science. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

References

-

PubChem. 4-Fluoro-3-nitrophenyl isocyanate. National Center for Biotechnology Information. [Link]

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism of 4-Fluoro-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) mechanism as it pertains to 4-fluoro-2-nitrophenyl isocyanate. This compound serves as a valuable reagent in bioconjugation and drug development due to the unique reactivity conferred by its substituent groups. We will delve into the electronic and structural factors governing this reaction, the stepwise mechanism involving the critical Meisenheimer intermediate, and the kinetics that influence reaction outcomes. Furthermore, this guide will present field-proven experimental protocols and explore the practical applications of this chemistry in creating targeted therapeutics and diagnostic agents.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the direct modification of aromatic rings.[1][2][3] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr provides a pathway for nucleophilic attack on an sp2-hybridized aromatic carbon.[3] For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and it must possess a good leaving group.[2][4]

The substrate of focus, this compound, is exquisitely designed for SNAr chemistry. The potent electron-withdrawing nitro group (-NO2) and the highly electronegative fluorine atom work in concert to render the aromatic ring susceptible to nucleophilic attack. The isocyanate group (-NCO), a powerful electrophile in its own right, adds another layer of reactivity, making this molecule a versatile tool in the synthesis of complex organic molecules and bioconjugates.[5][6]

The SNAr Mechanism: A Stepwise Journey

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.[1][7] This pathway is fundamentally different from the concerted displacement seen in SN2 reactions and the carbocation intermediate of SN1 reactions.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine).[1] This initial attack is the rate-determining step of the reaction.[7][8] The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][9]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction.[10] In the case of this compound, the negative charge of the intermediate is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the ortho- and para-positioned nitro group.[1][9] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Fluoro-2-nitrophenyl isocyanate

This guide provides comprehensive technical information and expert insights into the chemical stability and optimal storage conditions for 4-Fluoro-2-nitrophenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides actionable protocols to ensure its effective use in experimental settings.

Introduction: The Reactivity Profile of an Essential Reagent

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the highly reactive isocyanate group (-N=C=O), which readily participates in nucleophilic addition reactions. However, this inherent reactivity also renders the molecule susceptible to degradation, necessitating stringent handling and storage protocols. Understanding the interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring is crucial to comprehending its stability profile. These substitutions significantly influence the electrophilicity of the isocyanate carbon, enhancing its reactivity but also its vulnerability to degradation pathways.

Core Principles of Chemical Stability

The stability of this compound is primarily dictated by its sensitivity to nucleophiles, with atmospheric moisture being the most prevalent and detrimental reactant in a laboratory setting.

Moisture Sensitivity: The Primary Degradation Pathway

Isocyanates, as a class of compounds, are notoriously sensitive to moisture.[1][2][3][4][5] The reaction with water proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[6][7][8]

This degradation cascade has two significant consequences:

-

Loss of Purity: The formation of the corresponding amine impurity compromises the integrity of the reagent, potentially leading to unwanted side reactions and inaccurate experimental results.

-

Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous buildup of pressure in sealed containers, posing a significant safety hazard.[9][10]

Experimental Protocol: Qualitative Assessment of Moisture Sensitivity

Objective: To visually demonstrate the reaction of this compound with atmospheric moisture.

Methodology:

-

Place a small, uncovered sample of this compound on a watch glass in an open laboratory environment.

-

Observe the sample over a period of 1-2 hours.

-

Expected Observation: The initially crystalline or liquid material will gradually turn into a solid, opaque substance, which is the corresponding urea derivative formed from the reaction of the isocyanate with the amine generated in situ. The evolution of gas (CO2) may also be observable under a microscope.

Incompatible Materials and Hazardous Reactions

Beyond water, this compound can react exothermically with a range of common laboratory chemicals. It is crucial to avoid contact with:

-

Alcohols and Amines: These compounds readily react with the isocyanate group to form carbamates and ureas, respectively.

-

Strong Acids and Bases: These can catalyze the polymerization of the isocyanate or promote other decomposition pathways.[2][5][11]

-

Strong Oxidizing Agents: These can lead to vigorous and potentially explosive reactions.[2][5][11]

Thermal and Photolytic Stability

While moisture is the primary concern, exposure to elevated temperatures and certain wavelengths of light can also contribute to the degradation of this compound. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides, hydrogen fluoride, and carbon monoxide.[2][12] Therefore, storage in a cool, dark environment is recommended to minimize these risks.

Recommended Storage Conditions and Handling Protocols

To preserve the chemical integrity and ensure the safe handling of this compound, the following storage and handling protocols are essential.

Optimal Storage Environment

The ideal storage conditions for this compound are designed to mitigate exposure to moisture and other incompatible substances.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions.[2][11] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture.[1] |

| Container | Tightly Sealed, Amber Glass | Protects from moisture and light. |

| Location | Dry, Well-Ventilated Area | Ensures a moisture-free environment and safe dispersal of any potential vapors.[1][13] |

Step-by-Step Handling Workflow

Adherence to a strict handling protocol is paramount to prevent accidental exposure and maintain the purity of the reagent.

dot

Caption: The primary degradation pathway of this compound in the presence of water.

Conclusion: Best Practices for Longevity and Safety

The chemical stability of this compound is intrinsically linked to its high reactivity, which makes it a valuable synthetic tool. By understanding its sensitivity to moisture and other nucleophiles, and by implementing rigorous storage and handling protocols, researchers can ensure the longevity and efficacy of this important reagent. The core principles of maintaining a dry, cool, and inert environment are paramount for preserving its purity and ensuring the safety of laboratory personnel.

References

-

Georganics. (2023). 4-FLUOROPHENYL ISOCYANATE SAFETY DATA SHEET. [Link]

-

Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. [Link]

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with water. [Link]

-

Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. [Link]

-

Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

-

ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]

-

WorkSafe. (2017). Safe use of isocyanates. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

-

ResearchGate. (2015). Isocyanate and water reaction to form urea linkage. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. georganics.sk [georganics.sk]

- 3. icheme.org [icheme.org]

- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. chemicals.basf.com [chemicals.basf.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicals.basf.com [chemicals.basf.com]

Solubility and Handling of 4-Fluoro-2-nitrophenyl Isocyanate in Common Organic Solvents

An In-Depth Technical Guide for Researchers

This guide provides a detailed exploration of the solubility characteristics of 4-fluoro-2-nitrophenyl isocyanate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing its solubility. We will delve into the structural nuances of the molecule, predict its behavior in various solvent classes, and provide a robust experimental framework for its empirical determination, with a strong emphasis on the compound's inherent reactivity.

Theoretical Solubility Profile: A Structural Perspective

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is our starting point for predicting the solubility of this compound. A close examination of its structure reveals several key features that influence its solubility:

-

Aromatic Phenyl Ring: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. This feature suggests an affinity for aromatic and nonpolar solvents.

-

Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group introduces a significant dipole moment to the molecule. This polarity enhances its interaction with polar solvents.

-

Fluoro Group (-F): As the most electronegative element, the fluorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Isocyanate Group (-N=C=O): This functional group is highly polar and electrophilic, making it susceptible to reaction with nucleophiles.[1] While its polarity contributes to solubility in polar aprotic solvents, its reactivity is a critical limiting factor for solvent selection.

Based on this analysis, this compound is a polar molecule with some nonpolar character. Therefore, it is expected to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the isocyanate group. Its solubility in nonpolar solvents is likely to be moderate, driven by the phenyl ring.

The Critical Role of Reactivity: Solvent Compatibility

The isocyanate functional group is highly reactive, particularly with nucleophiles such as water, alcohols, and primary or secondary amines.[1] This reactivity is the most important consideration when selecting a solvent.

-

Protic Solvents (Alcohols, Water): These solvents contain acidic protons and will react with the isocyanate group to form urethanes (with alcohols) or an unstable carbamic acid that decomposes to an amine and carbon dioxide (with water).[1][2] Consequently, protic solvents are unsuitable for dissolving this compound without chemical modification. Their use should be strictly avoided unless a reaction is intended.

-

Aprotic Solvents (Polar and Nonpolar): Aprotic solvents lack acidic protons and are therefore generally inert towards the isocyanate group. These are the recommended solvents for dissolving and handling this compound.

The following table summarizes the recommended and non-recommended solvents.

| Solvent Category | Examples | Compatibility & Rationale |

| Recommended (Inert) | Toluene, Benzene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are aprotic and will not react with the isocyanate group. They span a range of polarities, allowing for a suitable choice based on the desired solubility. For related compounds, good solubility has been noted in toluene and benzene. |

| Use with Caution | Some aprotic solvents may contain trace amounts of water. For sensitive applications, it is crucial to use anhydrous grades of these solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). | |

| Not Recommended (Reactive) | Water, Methanol, Ethanol, Isopropanol, Amines | These protic solvents will readily react with the isocyanate functional group, leading to the formation of byproducts and decomposition of the target molecule.[1][3] |

Predicted Solubility Summary

| Solvent | Solvent Class | Predicted Solubility | Notes / Reactivity Considerations |

| Toluene | Nonpolar Aprotic | Soluble | Recommended. Anhydrous grade should be used. |

| Benzene | Nonpolar Aprotic | Soluble | Recommended. Anhydrous grade should be used.[4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Recommended. A good initial choice for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Recommended. Prone to peroxide formation; use fresh, stabilized solvent. |

| Acetone | Polar Aprotic | Soluble | Recommended. Can be slightly reactive with some compounds under certain conditions, but generally suitable for isocyanates.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Recommended. A powerful polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended. A very polar aprotic solvent. |

| Hexanes | Nonpolar Aprotic | Sparingly Soluble | The high polarity of the nitro and fluoro groups will likely limit solubility in highly nonpolar aliphatic solvents. |

| Diethyl Ether | Moderately Polar Aprotic | Moderately Soluble | A related compound, 4-nitrophenyl isocyanate, is easily soluble in diethyl ether.[4] |

| Water | Polar Protic | Insoluble & Reactive | Not Recommended. Will react to form an amine and CO2.[2] |

| Ethanol / Methanol | Polar Protic | Reactive | Not Recommended. Will react to form a urethane.[1][3] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound. The core principle is to observe the dissolution of a small, known amount of solute in a specific volume of solvent.[5][6] Given the moisture sensitivity of isocyanates, all steps must be performed using anhydrous solvents and techniques to exclude atmospheric moisture.[7]

Materials:

-

This compound

-

Anhydrous solvents (Toluene, DCM, THF, Acetone, Hexanes)

-

Small, dry test tubes or vials with caps

-

Inert gas source (Nitrogen or Argon)

-

Calibrated micropipette or graduated cylinder

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Aliquoting the Solute: In a dry vial, weigh out approximately 10 mg of this compound.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial.

-

Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds.[5]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[5]

-

-

Documentation: Record the observations for each solvent tested.

-

Repeatability: For any ambiguous results, repeat the experiment.

Causality and Self-Validation:

-

Why anhydrous solvents? To prevent the reaction of the isocyanate group with water, which would consume the compound and give a false impression of solubility.[2][7]

-

Why an inert atmosphere? To displace atmospheric moisture and oxygen, ensuring the integrity of the compound throughout the experiment.

-

Why a fixed solute-to-solvent ratio? This provides a consistent basis for comparing the solubility across different solvents, leading to a reliable qualitative assessment.

Visualizing Workflows

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent for this compound.

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Testing

This diagram illustrates the step-by-step process for the experimental determination of solubility.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

Understanding the solubility of this compound is not merely a matter of finding a suitable solvent, but of appreciating the interplay between its molecular structure and its pronounced reactivity. The highly electrophilic isocyanate group dictates that only anhydrous, aprotic solvents are suitable for its dissolution without degradation. Based on its structural features, polar aprotic solvents like dichloromethane, THF, and acetone are predicted to be excellent choices, with nonpolar aromatic solvents like toluene also being effective. The provided experimental protocol offers a safe and reliable method for confirming these predictions in a laboratory setting. By prioritizing an understanding of the underlying chemical principles, researchers can handle this reactive intermediate with confidence and precision, ensuring the integrity and success of their experimental endeavors.

References

- 4-Nitrophenyl isocyanate. (n.d.). UpChem (USA) Co., LTD.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 4-Nitrophenyl Isocyanate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 4-Fluorophenyl isocyanate Safety Data Sheet. (2025, December 18).

- 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. (2023, December 28). Georganics.

- 4-Fluoro-3-nitrophenyl isocyanate. (n.d.). PubChem.

- 4-Nitrophenyl isocyanate, 97%. (n.d.). Thermo Scientific Chemicals.

- Solubility of Organic Compounds. (2023, August 31).

- Reactivity of Organic Isocyanates. (n.d.). ACS Publications.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025, March 3). PCI Magazine.

- 4-Nitrophenyl isocyanate Safety Data Sheet. (2025, December 19). Fisher Scientific.

- Isocyanate Chemistry. (2010, July 29). Reddit.

- Isocyanate. (n.d.). In Wikipedia.

Sources

A Senior Application Scientist's Guide to Halogenated and Nitrated Aryl Isocyanates in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl isocyanates (Ar-N=C=O) are a cornerstone of modern chemical synthesis, prized for their versatile reactivity and utility in constructing a myriad of valuable compounds.[1] This guide focuses on a specific, highly activated subset: halogenated and nitrated aryl isocyanates. The introduction of potent electron-withdrawing groups (EWGs) like halogens and nitro moieties onto the aromatic ring dramatically enhances the electrophilicity of the isocyanate carbon.[1] This heightened reactivity unlocks unique synthetic pathways and improves the efficiency of established transformations. We will explore the fundamental principles governing their reactivity, key synthetic routes to access these building blocks, and their strategic applications in medicinal chemistry, polymer science, and the synthesis of complex molecular architectures. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental protocols for the practicing scientist.

The Core Principle: Electron-Withdrawing Groups as Reactivity Modulators

The synthetic utility of an isocyanate is dictated by the electrophilic character of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles.[1][2] The presence of a halogen or a nitro group on the attached aryl ring significantly depletes electron density from the ring through inductive and resonance effects.[3] This electronic pull is relayed to the isocyanate functional group, profoundly increasing the partial positive charge on the carbonyl carbon and rendering the molecule significantly more reactive towards nucleophiles compared to their non-substituted counterparts.[1]

This enhanced reactivity is the causal driver behind their selection in synthesis. It often translates to:

-

Milder Reaction Conditions: Reactions can proceed at lower temperatures, reducing byproduct formation and energy consumption.

-

Faster Reaction Rates: Increased electrophilicity leads to accelerated reaction kinetics, shortening synthesis times.

-

Broader Substrate Scope: They can react with weaker nucleophiles that might be unreactive towards standard aryl isocyanates.

The fundamental reactions of these activated isocyanates mirror those of their standard counterparts but proceed with greater facility. Key transformations include the formation of ureas, carbamates, and biurets upon reaction with amines, alcohols, and ureas, respectively.[2]

Figure 1: General reactivity of activated aryl isocyanates with common nucleophiles.

Synthesis of Halogenated and Nitrated Aryl Isocyanates

Access to these valuable reagents is critical. While numerous methods exist, they can be broadly categorized into industrial-scale and laboratory-scale preparations.

-

Phosgenation of Anilines: This is the most common industrial method, involving the reaction of a substituted aniline with phosgene (COCl₂) or a safer equivalent like triphosgene.[2] The corresponding halogenated or nitrated anilines are readily available starting materials.

-

Rearrangement Reactions: For laboratory synthesis, several name reactions provide reliable access without the need for phosgene. These include the Curtius rearrangement of acyl azides, the Lossen rearrangement of hydroxamic acids, and the Schmidt reaction of carboxylic acids.[2]

-

Reductive Carbonylation: Aryl isocyanates can be synthesized via the palladium-catalyzed reductive carbonylation of nitroaromatics, providing a direct route from highly functionalized precursors.[2][4]

Figure 2: Major synthetic pathways to substituted aryl isocyanates.

Applications in Medicinal Chemistry and Drug Development

The structural motifs derived from aryl isocyanates are prevalent in a vast number of pharmaceuticals. Halogen atoms, in particular, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.[5][6]

Privileged Scaffolds: Substituted Ureas

The diaryl urea moiety is a recognized privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The reaction between a halogenated or nitrated aryl isocyanate and a primary or secondary amine is the most direct and efficient method for constructing this core.

| Drug/Compound Class | Therapeutic Target | Significance of Substituted Aryl Moiety |

| Sorafenib | Multi-kinase inhibitor | The 4-chloro-3-(trifluoromethyl)phenyl group is crucial for binding to the kinase active site. |

| Regorafenib | Multi-kinase inhibitor | Contains a 4-chloro-3-(trifluoromethyl)phenyl group similar to Sorafenib. |

| Linuron | Herbicide (Urea-based) | Dichlorophenyl group provides the required herbicidal activity. |

Carbamates as Bioisosteres

Carbamates are often used in medicinal chemistry as stable bioisosteres of amide bonds.[1] They offer improved pharmacokinetic profiles and enhanced bioavailability due to their resistance to proteolytic cleavage.[1] The reaction of an activated aryl isocyanate with an alcohol or phenol is a primary route to these valuable compounds.[1]

Synthesis of Heterocyclic Systems

Activated aryl isocyanates are powerful reagents in multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic structures.[1] Their high reactivity allows them to participate in cycloaddition and condensation cascades to form scaffolds like quinazolinones, hydantoins, and imidazoles, which are central to many biologically active molecules.[1][7]

Experimental Protocol: Synthesis of a Diaryl Urea

This protocol details a representative synthesis of a substituted diaryl urea, a common core in pharmaceutical compounds, from a halogenated aryl isocyanate.

Objective: To synthesize N-(4-chlorophenyl)-N'-(3-trifluoromethylphenyl)urea.

Materials:

-

4-Chloroaniline (1.0 eq)

-

3-(Trifluoromethyl)phenyl isocyanate (1.0 eq)

-

Anhydrous Acetone or Dichloromethane (as solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration).

-

Isocyanate Addition: Cool the stirred solution in an ice bath to 0-5 °C. To this, add a solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in a small amount of anhydrous acetone dropwise over 10-15 minutes. The isocyanate is highly reactive, and slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).[8]

-

Isolation: Upon completion, the product often precipitates from the reaction mixture.[8] If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Wash the filtered solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.[8]

-

Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Polymer and Materials Science

Halogenated and nitrated aryl isocyanates are instrumental in creating high-performance polymers with tailored properties. Their primary application is in the synthesis of polyurethanes (PUs) and polyureas.

High-Performance Polyurethanes

Polyurethanes are formed through the step-growth polymerization of diisocyanates with polyols (compounds with two or more hydroxyl groups).[2][9] The incorporation of halogenated or nitrated aromatic diisocyanates into the polymer backbone can impart specific properties:

-

Flame Retardancy: The presence of halogen atoms, particularly bromine and chlorine, can significantly improve the fire resistance of the resulting polyurethane foams and elastomers.

-

Thermal Stability: The rigid, electron-deficient aromatic rings can increase the glass transition temperature (Tg) and overall thermal stability of the polymer.

-

Chemical Resistance: The robust nature of the C-halogen and C-nitro bonds can enhance the material's resistance to chemical degradation.

Polyureas and Surface Coatings

The reaction between diisocyanates and diamines produces polyureas, a class of polymers known for their exceptional toughness, tensile strength, and abrasion resistance.[2] These properties make them ideal for high-performance coatings, adhesives, and elastomers.[2] The high reactivity of halogenated and nitrated diisocyanates is advantageous in applications requiring rapid curing, such as spray-on coatings and sealants.[2]

Figure 3: Polymerization pathways to polyurethanes and polyureas.

Future Outlook and Conclusion

Halogenated and nitrated aryl isocyanates are indispensable tools in the synthetic chemist's arsenal. Their heightened, tunable reactivity makes them superior building blocks for constructing complex organic molecules, bioactive compounds, and high-performance polymers. While the chemical industry is exploring greener, non-isocyanate alternatives for bulk applications due to toxicity concerns, the unique properties imparted by these functionalized isocyanates ensure their continued importance in specialty areas.[10] In drug discovery, agrochemicals, and advanced materials, where high performance and specific molecular interactions are paramount, the precision and efficiency offered by halogenated and nitrated aryl isocyanates will continue to drive innovation. Their ability to facilitate reactions under mild conditions and provide access to robust, functional materials solidifies their role as critical intermediates in modern synthesis.

References

- Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12).

- Isocyan

- Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2025, August 5).

- Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. (n.d.).

- Isocyanate-based multicomponent reactions. (2024, December 12). Royal Society of Chemistry.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Pharma Excipients.

- (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2025, October 13).

- Substitution of isocyanates in polyurethanes for the elaboration of adhesive and porous materials. (n.d.).

- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022, April 19).

- Chemistry And Technology Of Isocyan

- Isocyanate – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dual Reactivity of 4-Fluoro-2-nitrophenyl isocyanate: A Technical Guide to Harnessing Electron-Withdrawing Effects in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrophenyl isocyanate stands as a pivotal reagent in modern organic synthesis, particularly in the construction of diverse molecular architectures for pharmaceutical and materials science applications. Its unique structure, featuring a highly electrophilic isocyanate group and an activated aromatic ring, presents a fascinating case of dual reactivity. The strategic placement of two potent electron-withdrawing groups—a nitro group ortho to the isocyanate and a fluoro group para to the nitro group—profoundly influences the molecule's reactivity, offering chemists a versatile tool for selective chemical transformations. This in-depth technical guide explores the electronic underpinnings of this dual reactivity, providing a comprehensive overview of its synthetic applications, complete with field-proven insights and detailed experimental protocols.

Introduction: The Electronic Landscape of this compound

The remarkable utility of this compound stems from the synergistic electron-withdrawing effects of its substituents. The nitro group (NO₂) is a powerful -M (negative mesomeric) and -I (negative inductive) group, while the fluorine atom (F) exhibits a strong -I effect and a weaker +M (positive mesomeric) effect.

-

Activation of the Isocyanate Group: The strong electron-withdrawing nature of the nitro group, positioned ortho to the isocyanate (-N=C=O) moiety, significantly enhances the electrophilicity of the isocyanate carbon. This heightened reactivity makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, facilitating the efficient formation of ureas and carbamates.

-

Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The concerted electron-withdrawing effects of both the nitro and fluoro groups render the aromatic ring electron-deficient. This electronic environment strongly activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, located at a position activated by the ortho- and para-directing nitro group, serves as an excellent leaving group in SNAr reactions.

This dual activation sets the stage for a fascinating interplay of reaction pathways, where the choice of nucleophile and reaction conditions can selectively target either the isocyanate group or the C-F bond.

The Dominant Pathway: Reactions at the Isocyanate Moiety

Under most conditions, the isocyanate group is the more reactive site for nucleophilic attack due to its pronounced electrophilicity. The reaction with primary and secondary amines to form substituted ureas is a cornerstone transformation.

Synthesis of N,N'-Substituted Ureas

The formation of the urea linkage is a robust and high-yielding reaction, crucial in the synthesis of many bioactive molecules.[1]

General Reaction Scheme:

Caption: Formation of substituted ureas.

Experimental Protocol: General Procedure for the Synthesis of N-(4-Fluoro-2-nitrophenyl)-N'-substituted Ureas

This protocol is adapted from established methods for similar nitrophenyl isocyanates.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

-

Upon completion, if a precipitate has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC for the consumption of the starting materials. The formation of the urea product can be confirmed by spectroscopic methods such as IR (disappearance of the strong isocyanate stretch around 2270 cm⁻¹) and NMR spectroscopy.

Table 1: Representative Spectroscopic Data for N-(4-Fluoro-2-nitrophenyl) Ureas

| Feature | Description |

| ¹H NMR | Aromatic protons of the 4-fluoro-2-nitrophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the urea linkage appear as broad singlets, with their chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | The carbonyl carbon of the urea typically appears in the range of δ 150-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A singlet or doublet (depending on coupling to ortho protons) is expected for the fluorine atom. |

| FT-IR (cm⁻¹) | Strong C=O stretch (amide I band) around 1640-1680 cm⁻¹. N-H stretching vibrations in the range of 3200-3400 cm⁻¹. Absence of the strong isocyanate peak around 2270 cm⁻¹. |

Unlocking Heterocyclic Synthesis via Nucleophilic Aromatic Substitution (SNAr)

While the isocyanate group is highly reactive, under specific conditions, particularly with nucleophiles that can participate in subsequent intramolecular reactions, the SNAr pathway can be exploited. This dual reactivity is a powerful tool for the construction of heterocyclic scaffolds.

The electron-deficient nature of the aromatic ring, amplified by the ortho-nitro group, makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

Caption: Key steps in the SNAr mechanism.

Synthesis of Benzimidazoles